3,5-Dichloropyrazine-2-carboxamide
Overview
Description
3,5-Dichloropyrazine-2-carboxamide is an organic compound that falls under the category of pyrazines . Pyrazines are bicyclic compounds containing a pyrazine ring and are found in diverse kinds of food, contributing to their flavor .
Molecular Structure Analysis
The molecular formula of 3,5-Dichloropyrazine-2-carboxamide is C5H3Cl2N3O . The InChI code is 1S/C5H3Cl2N3O/c6-2-1-9-3 (5 (8)11)4 (7)10-2/h1H, (H2,8,11) .Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dichloropyrazine-2-carboxamide is 192.00 g/mol . It has a topological polar surface area of 68.9 Ų . The compound is solid at room temperature .Scientific Research Applications
Antitumor Agent
3,5-Dichloropyrazine-2-carboxamide has been identified as a potent antitumor agent. It exhibits the ability to inhibit the growth of cancer cells by interfering with lymphoma kinase activity. This interference can lead to apoptosis, or programmed cell death, in human lung cancer cell lines, indicating its potential for therapeutic applications in oncology .
Echinoderm Species Inhibitor
Research has also shown that 3,5-Dichloropyrazine-2-carboxamide can act as an effective inhibitor against echinoderm species. Echinoderms are a group of marine animals that include starfish and sea urchins. The compound’s inhibitory effects on these species are being investigated, which could have implications for ecological studies and marine biology .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,5-Dichloropyrazine-2-carboxamide is the lymphoma kinase . This kinase plays a crucial role in the growth and proliferation of cells, particularly in the context of cancer .
Mode of Action
3,5-Dichloropyrazine-2-carboxamide interacts with its target, the lymphoma kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of lymphoma kinase by 3,5-Dichloropyrazine-2-carboxamide affects various biochemical pathways. Most notably, it impacts the pathways involved in cell growth and proliferation . The downstream effects of this disruption can lead to the cessation of cancer cell growth .
Result of Action
The molecular and cellular effects of 3,5-Dichloropyrazine-2-carboxamide’s action primarily involve the induction of apoptosis in human lung cancer cell lines . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis in cancer cells, 3,5-Dichloropyrazine-2-carboxamide can effectively reduce the growth and spread of cancer .
properties
IUPAC Name |
3,5-dichloropyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLYKVKEHHZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627427 | |
Record name | 3,5-Dichloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyrazine-2-carboxamide | |
CAS RN |
312736-50-8 | |
Record name | 3,5-Dichloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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